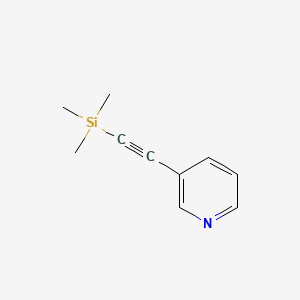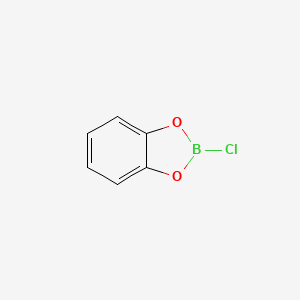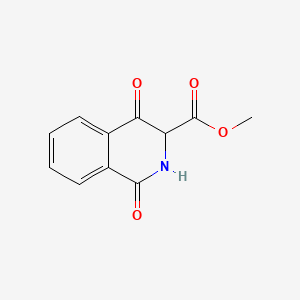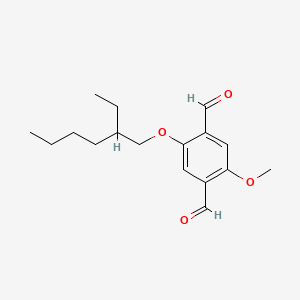
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde
Descripción general
Descripción
“2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde” is a complex organic compound. Based on its name, it likely contains an aldehyde group (-CHO), a methoxy group (-OCH3), and an ethylhexyl group (C8H17). It’s likely used in the field of organic chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the ethylhexyl group, the methoxy group, and the aldehyde group. Unfortunately, without specific information or context, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex structure due to the presence of multiple functional groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reagents and conditions used. The aldehyde group is typically very reactive and could undergo a variety of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These could include its melting point, boiling point, solubility, and reactivity .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
Polymers incorporating "2-methoxy-5-(2'-ethylhexyloxy)-p-phenylene" fragments have been synthesized through Wittig reactions, leading to materials with distinct photophysical properties. These polymers exhibit significant potential in optoelectronic applications due to their unique absorbance, excitation, and fluorescence characteristics (Barashkov, Novikova, & Ferraris, 1996). Additionally, conjugation length control in soluble poly[2-methoxy-5-((2‘-ethylhexyl)oxy)-1,4-phenylenevinylene] (MEHPPV) demonstrates the ability to fine-tune the material's optical properties for energy transfer applications, highlighting the role of molecular structure in defining the photophysical behavior of conjugated polymers (Padmanaban & Ramakrishnan, 2000).
Material Engineering and Performance Enhancement
The incorporation of π-conjugated polymers, such as poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV), into silica matrices creates composites with enhanced UV-vis and emission spectra, paving the way for the development of advanced materials with desirable optical and mechanical properties (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005). This approach showcases the potential of combining organic and inorganic components for novel applications in materials science.
Chemical Synthesis and Functionalization
The synthesis of furan derivatives using strong bases illustrates the chemical versatility of compounds related to "2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde." These reactions yield complex structures with potential applications in medicinal chemistry and organic synthesis, demonstrating the compound's role as a precursor in the formation of cyclic and aromatic compounds with specific functionalities (Horaguchi, Narita, & Suzuki, 1983).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-ethylhexoxy)-5-methoxyterephthalaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-6-7-13(5-2)12-21-17-9-14(10-18)16(20-3)8-15(17)11-19/h8-11,13H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORXCQDFXKKDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399024 | |
| Record name | 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-Ethylhexyl)oxy)-5-methoxyterephthalaldehyde | |
CAS RN |
203251-22-3 | |
| Record name | 2-[(2-Ethylhexyl)oxy]-5-methoxybenzene-1,4-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



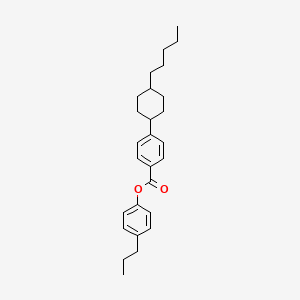
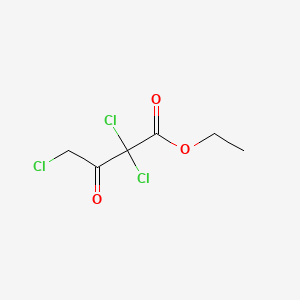
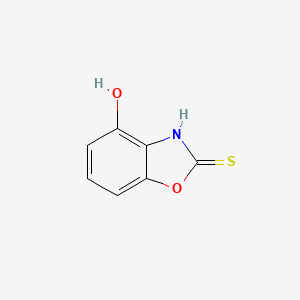
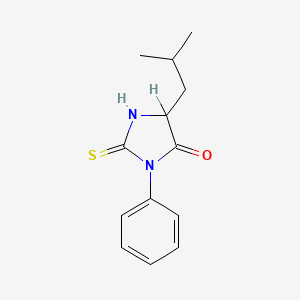
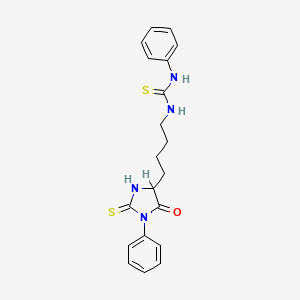
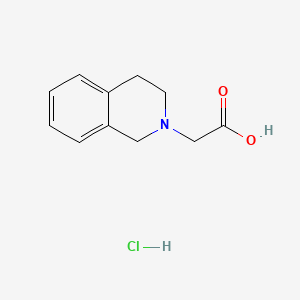
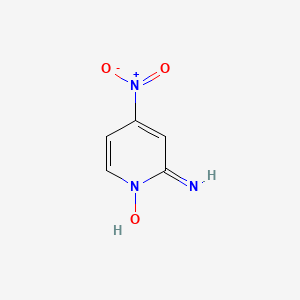
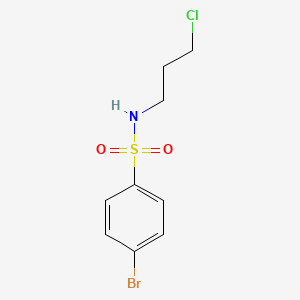
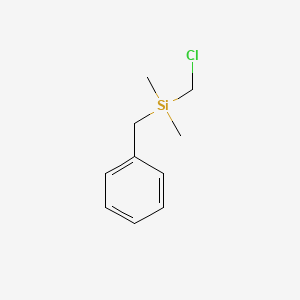
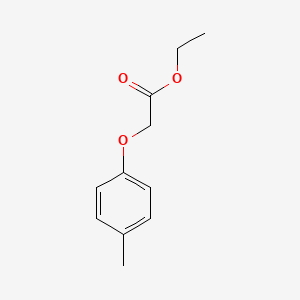
![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)
